molecular formula C12H24O5S3 B14375540 S-Ethyl di(butane-1-sulfonyl)ethanethioate CAS No. 90127-81-4

S-Ethyl di(butane-1-sulfonyl)ethanethioate

Cat. No.: B14375540
CAS No.: 90127-81-4
M. Wt: 344.5 g/mol
InChI Key: VUVRDVZCGVZBOF-UHFFFAOYSA-N
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Description

S-Ethyl di(butane-1-sulfonyl)ethanethioate: is a chemical compound known for its unique structure and properties. It is characterized by the presence of ethyl, butane-1-sulfonyl, and ethanethioate groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl di(butane-1-sulfonyl)ethanethioate typically involves the reaction of ethanethioic acid with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: S-Ethyl di(butane-1-sulfonyl)ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ethanethioates.

Scientific Research Applications

S-Ethyl di(butane-1-sulfonyl)ethanethioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of S-Ethyl di(butane-1-sulfonyl)ethanethioate involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethanethioate group may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

    S-Ethyl ethanethioate: A simpler compound with similar functional groups but lacking the sulfonyl groups.

    Butane-1-sulfonyl chloride: A precursor in the synthesis of S-Ethyl di(butane-1-sulfonyl)ethanethioate.

    Sulfonyl-containing compounds: Various compounds with sulfonyl groups that exhibit similar reactivity.

Uniqueness: this compound is unique due to the combination of ethyl, butane-1-sulfonyl, and ethanethioate groups, which confer distinct chemical and biological properties

Properties

CAS No.

90127-81-4

Molecular Formula

C12H24O5S3

Molecular Weight

344.5 g/mol

IUPAC Name

S-ethyl 2,2-bis(butylsulfonyl)ethanethioate

InChI

InChI=1S/C12H24O5S3/c1-4-7-9-19(14,15)12(11(13)18-6-3)20(16,17)10-8-5-2/h12H,4-10H2,1-3H3

InChI Key

VUVRDVZCGVZBOF-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C(C(=O)SCC)S(=O)(=O)CCCC

Origin of Product

United States

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